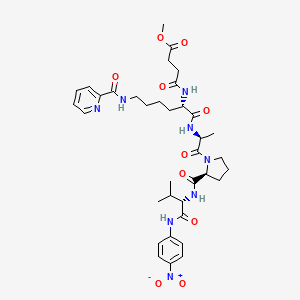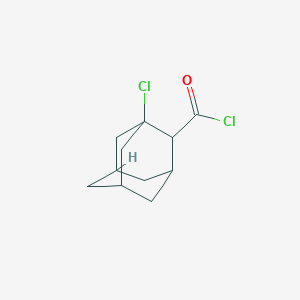
1-Chloroadamantanecarboxylic acid chloride
Overview
Description
1-Chloroadamantanecarboxylic acid chloride is an organic compound with the molecular formula C11H14Cl2O. It is a derivative of adamantane, a highly stable and rigid tricyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroadamantanecarboxylic acid chloride can be synthesized through the chlorination of adamantane derivatives. One common method involves the catalytic chlorination of adamantane using carbon tetrachloride as the chlorinating agent and manganese salts as the catalyst . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloroadamantanecarboxylic acid chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-Chloroadamantanecarboxylic acid.
Reduction: It can be reduced to form 1-Chloroadamantanecarboxylic acid or other derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions typically occur under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
1-Chloroadamantanecarboxylic acid: Formed through hydrolysis or reduction reactions.
Scientific Research Applications
1-Chloroadamantanecarboxylic acid chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloroadamantanecarboxylic acid chloride involves its reactivity as an acyl chloride. It readily undergoes nucleophilic acyl substitution reactions, where the chloride group is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to synthesize a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Bromoadamantanecarboxylic acid chloride: Similar in structure but with a bromine atom instead of chlorine.
1-Iodoadamantanecarboxylic acid chloride: Contains an iodine atom, offering different reactivity and properties.
1-Fluoroadamantanecarboxylic acid chloride: Features a fluorine atom, which can significantly alter its chemical behavior.
Uniqueness
1-Chloroadamantanecarboxylic acid chloride is unique due to its specific reactivity and stability. The presence of the chlorine atom provides distinct chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
1-chloroadamantane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c12-10(14)9-8-2-6-1-7(3-8)5-11(9,13)4-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIUJMIBZLBIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
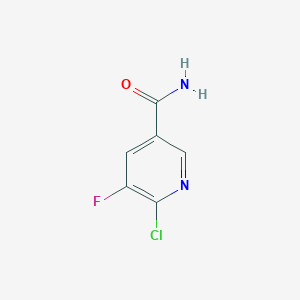
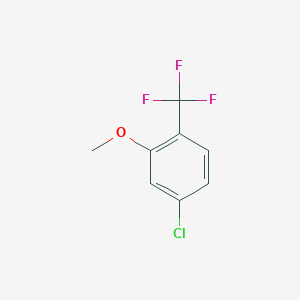
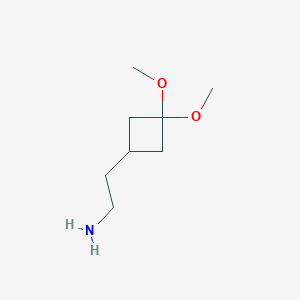
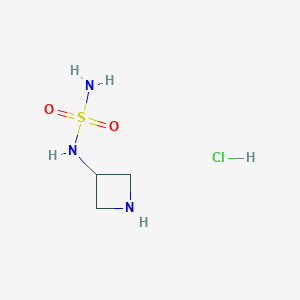
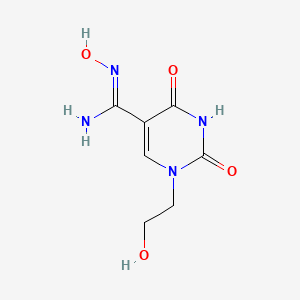
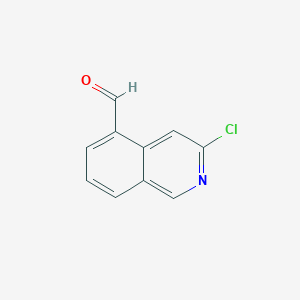
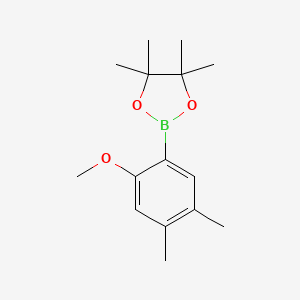

![N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine](/img/structure/B1435178.png)
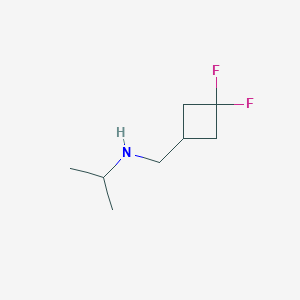
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
